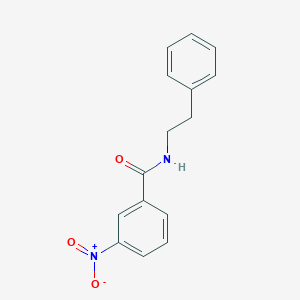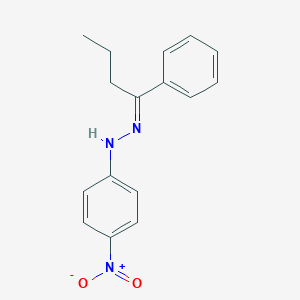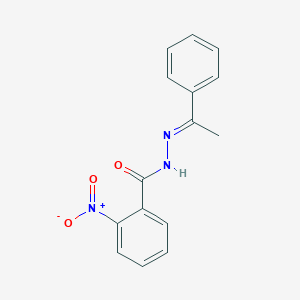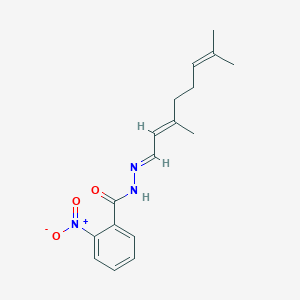![molecular formula C20H17N3O2 B324196 1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B324196.png)
1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
The synthesis of 1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common synthetic route starts with the reaction of 2-methoxy-1-naphthaldehyde with an appropriate amine to form the Schiff base. This intermediate is then reacted with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
化学反应分析
1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium methoxide or potassium cyanide.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
科学研究应用
1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can be compared with other similar compounds such as:
Cyanoacetohydrazides: These compounds share a similar nitrile functional group and are used in the synthesis of heterocyclic compounds.
Indole Derivatives: Indole derivatives are another class of compounds with significant biological activity and are often used in medicinal chemistry
属性
分子式 |
C20H17N3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
1-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N3O2/c1-13-10-14(2)23(20(24)17(13)11-21)22-12-18-16-7-5-4-6-15(16)8-9-19(18)25-3/h4-10,12H,1-3H3/b22-12+ |
InChI 键 |
GCWFVMBMXXWZJV-WSDLNYQXSA-N |
手性 SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=C(C=CC3=CC=CC=C32)OC)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=C(C=CC3=CC=CC=C32)OC)C#N)C |
规范 SMILES |
CC1=CC(=C(C(=O)N1N=CC2=C(C=CC3=CC=CC=C32)OC)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[1,1'-biphenyl]-4-ylformamido}propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B324114.png)
![[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B324115.png)
![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-phenylurea](/img/structure/B324116.png)
![2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B324118.png)
![2-{[2-(4-Nitrophenyl)hydrazino]carbonyl}benzoic acid](/img/structure/B324119.png)
![N-(2-iodophenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B324122.png)
![2,4-dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B324123.png)




![2-{[2-(Phenoxyacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B324134.png)

![3-iodo-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B324137.png)
